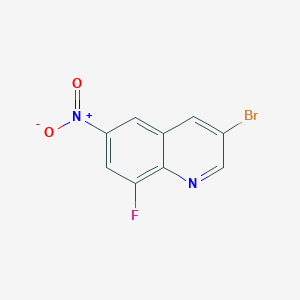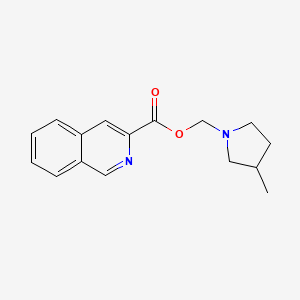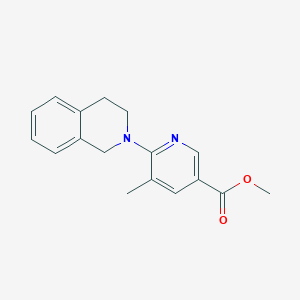
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate moiety linked to a dihydroisoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate typically involves the reaction of 3,4-dihydroisoquinoline derivatives with nicotinic acid or its esters. One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction between 3,4-dihydroisoquinoline and methyl nicotinate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or sulfonated nicotinate derivatives.
科学研究应用
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3.
3,3-Dialkylsubstituted 3,4-Dihydroisocarbostyryls: Exhibits analgesic and anti-inflammatory properties.
1-Methyl-3,4-dihydroisoquinoline: Used in asymmetric transfer reactions.
Uniqueness
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate stands out due to its unique combination of a nicotinate moiety and a dihydroisoquinoline structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-9-15(17(20)21-2)10-18-16(12)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI 键 |
ILBFLCWPORQFNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)
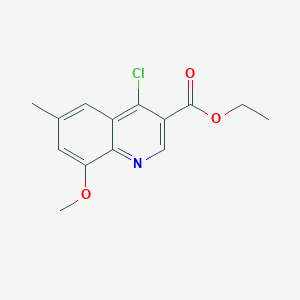
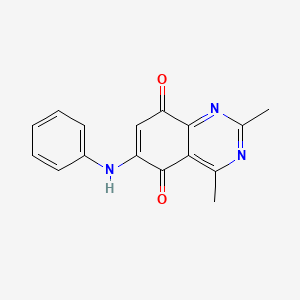

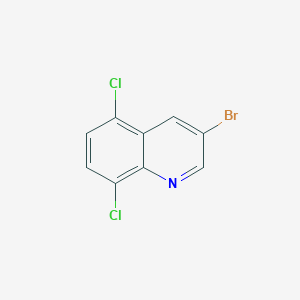
![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)

